molecular formula C7H4F2O5S B14127229 2,3-Difluoro-6-sulfobenzoic acid CAS No. 887584-90-9

2,3-Difluoro-6-sulfobenzoic acid

Cat. No.: B14127229
CAS No.: 887584-90-9
M. Wt: 238.17 g/mol
InChI Key: QRRFYVNEBLUWDX-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-sulfobenzoic acid is an organic compound with the molecular formula C7H4F2O5S It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2 and 3, and a sulfonic acid group is attached at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-sulfobenzoic acid typically involves the introduction of fluorine atoms and a sulfonic acid group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The sulfonic acid group can be introduced through sulfonation using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes:

  • Fluorination of a benzoic acid derivative.
  • Sulfonation of the fluorinated intermediate.
  • Purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-sulfobenzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-withdrawing fluorine and sulfonic acid groups.

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The sulfonic acid group can be reduced to a sulfonyl group or other derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include substituted benzoic acids with various nucleophiles.

    Reduction: Products include sulfonyl derivatives or other reduced forms.

Scientific Research Applications

2,3-Difluoro-6-sulfobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-sulfobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The fluorine atoms and sulfonic acid group can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzoic acid: Lacks the sulfonic acid group, making it less polar and potentially less reactive in certain chemical reactions.

    2,6-Difluorobenzoic acid: Has fluorine atoms at different positions, leading to different electronic and steric effects.

    3,4-Difluorobenzoic acid: Similar fluorination pattern but lacks the sulfonic acid group.

Uniqueness

2,3-Difluoro-6-sulfobenzoic acid is unique due to the combination of fluorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity, enhanced reactivity in electrophilic and nucleophilic substitution reactions, and potential biological activity.

Properties

CAS No.

887584-90-9

Molecular Formula

C7H4F2O5S

Molecular Weight

238.17 g/mol

IUPAC Name

2,3-difluoro-6-sulfobenzoic acid

InChI

InChI=1S/C7H4F2O5S/c8-3-1-2-4(15(12,13)14)5(6(3)9)7(10)11/h1-2H,(H,10,11)(H,12,13,14)

InChI Key

QRRFYVNEBLUWDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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